N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide is a complex organic compound that features a naphthalene ring fused to a pyridine ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide typically involves the condensation of naphthalen-1-ylmethylideneamine with pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-benzylideneamino]pyridine-4-carboxamide
- N-[(Z)-phenylmethylideneamino]pyridine-4-carboxamide
- N-[(Z)-naphthalen-2-ylmethylideneamino]pyridine-4-carboxamide
Uniqueness
N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13N3O |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O/c21-17(14-8-10-18-11-9-14)20-19-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-12H,(H,20,21)/b19-12- |
InChI Key |
UAEGGEREJXLIBW-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.